TLR4-IN-C34

概要

説明

TLR4-IN-C34は、Toll様受容体4(TLR4)の強力かつ選択的な阻害剤です。 これは、TLR4のコレセプターであるミエロイド分化タンパク質2(MD-2)の疎水性ポケットにドッキングすることにより、TLR4シグナル伝達を阻害するアミノモノサッカライドです 。 この化合物は、さまざまな研究において顕著な抗炎症効果を示しており、炎症性疾患の治療における潜在的な治療用途について研究されています .

科学的研究の応用

TLR4-IN-C34は、その抗炎症作用について広く研究されてきました。 エンドトキシン血症と壊死性腸炎のモデルにおいて、全身性炎症を軽減する効果が期待されています 。 さらに、アルツハイマー病やパーキンソン病などの神経炎症性疾患など、さまざまな疾患におけるTLR4シグナル伝達の役割を調査するために研究で使用されてきました .

医学分野では、this compoundは、TLR4媒介性サイトカイン放出を阻害することにより、炎症性疾患の治療のための潜在的な治療薬として研究されています 。 活性酸素種(ROS)の生成を減らし、炎症性タンパク質の発現を抑制する能力は、炎症と免疫応答を研究するための貴重なツールです .

作用機序

TLR4-IN-C34は、TLR4シグナル伝達経路を阻害することにより、その効果を発揮します。 これは、TLR4のコレセプターであるミエロイド分化タンパク質2(MD-2)の疎水性ポケットにドッキングし、リポ多糖(LPS)によるTLR4の活性化を阻害します 。 この阻害は、炎症性サイトカインとケモカインの産生を減らし、炎症を軽減することにつながります .

この化合物は、炎症反応に関与するTLR4 / MyD88 / NF-κB / NLRP3シグナル伝達経路も下方制御します 。 この経路を阻害することにより、this compoundは、一酸化窒素(NO)、腫瘍壊死因子α(TNF-α)、インターロイキン1β(IL-1β)、インターロイキン6(IL-6)などの炎症性メディエーターのレベルを低下させます .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Tlr4-IN-C34 inhibits TLR4 signaling by docking with the hydrophobic pocket of the TLR4 co-receptor, myeloid differentiation protein-2 (MD-2) . It does not affect signaling through either TLR2 or TLR9 .

Cellular Effects

In BV2 microglia cells stimulated by lipopolysaccharide (LPS), this compound has been shown to decrease the levels of pro-inflammatory factors and chemokines including NO, TNF-α, IL-1β, IL-6, and MCP-1 .

Molecular Mechanism

This compound exerts its effects by suppressing the expression or phosphorylation levels of inflammatory proteins regarding the TLR4/MyD88/NF-κB/NLRP3 signaling pathway . In addition, this compound reduces ROS production in BV2 cells after LPS treatment .

Temporal Effects in Laboratory Settings

It has been shown to have significant anti-neuroinflammatory effects in BV2 microglia cells stimulated by LPS .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dosage of 1 mg/kg, orally administered daily, this compound has been shown to attenuate intestinal inflammation .

Metabolic Pathways

It is known to interact with the TLR4/MyD88/NF-κB/NLRP3 signaling pathway .

Subcellular Localization

It is known to interact with the TLR4 co-receptor, myeloid differentiation protein-2 (MD-2), which is located on the cell surface .

準備方法

合成経路と反応条件: TLR4-IN-C34の合成には、ヒドロキシル基の保護と脱保護、アセチル化、グリコシル化反応を含む複数のステップが含まれます。 主要な中間体は保護されたグルコサミン誘導体であり、これはアセチル化されて最終生成物を形成します 。 反応条件には、通常、ジメチルスルホキシド(DMSO)などの有機溶媒と、トリフルオロ酢酸(TFA)などの触媒の使用が含まれます。

工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模です。 このプロセスには、収率と純度を最大限に高めるための反応条件の最適化が含まれます。 この化合物は通常、固体形で生産され、乾燥した状態で保管されて安定性を維持します .

化学反応の分析

反応の種類: TLR4-IN-C34は、アセチル基やヒドロキシル基などの反応性官能基が存在するため、主に置換反応を起こします。 他の分子とグリコシド結合を形成して、グリコシル化反応にも参加できます .

一般的な試薬と条件: This compoundを含む反応で使用される一般的な試薬には、アセチル化のための塩化アセチル、脱保護のためのトリフルオロ酢酸、DMSOやメタノールなどのさまざまな有機溶媒が含まれます 。 反応は通常、制御された温度と不活性雰囲気下で行われ、分解を防ぎます。

主要な生成物: this compoundを含む反応から形成される主要な生成物には、さまざまなアセチル化誘導体とグリコシル化化合物があります。 これらの生成物は、コアのアミノモノサッカライド構造を保持していますが、異なる官能基が結合しています .

類似化合物との比較

類似化合物:

- Resatorvid

- TAK-242

- Eritoran

- IAXO-102

ユニークさ: TLR4-IN-C34は、TLR4阻害剤としての高い選択性と効力においてユニークです。 他の類似化合物とは異なり、これはTLR4のコレセプターであるMD-2の疎水性ポケットを特異的に標的とし、TLR4シグナル伝達を阻害するためのより標的を絞ったアプローチを提供します 。 この特異性は、オフターゲット効果の可能性を減らし、治療の可能性を高めます .

特性

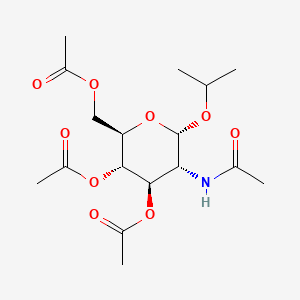

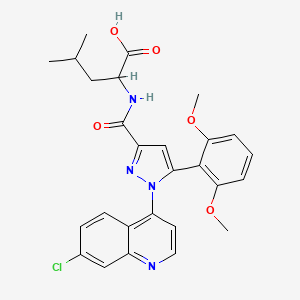

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO9/c1-8(2)24-17-14(18-9(3)19)16(26-12(6)22)15(25-11(5)21)13(27-17)7-23-10(4)20/h8,13-17H,7H2,1-6H3,(H,18,19)/t13-,14-,15-,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIQMFHPUJUDMC-HHARLNAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001336698 | |

| Record name | TLR4-IN-C34 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40592-88-9 | |

| Record name | TLR4-IN-C34 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A: TLR4-IN-C34 acts as a specific inhibitor of toll-like receptor 4 (TLR4) [, , , , , , ]. TLR4 is a key receptor involved in the innate immune response, recognizing lipopolysaccharide (LPS) from bacteria and triggering downstream signaling pathways such as the MyD88/NF-κB axis and MAPK, leading to the production of inflammatory cytokines [, , , , , , ]. By inhibiting TLR4, this compound effectively disrupts this signaling cascade, ultimately reducing the production of inflammatory mediators like IL-8, IL-1β, and IL-12 [, , , , , , ]. This inhibition of TLR4 signaling also shows a protective effect against apoptosis, as evidenced by decreased Bax (pro-apoptotic marker) and increased Bcl-2 (anti-apoptotic marker) expression in renal cells [].

A: Studies in a rat model of isoproterenol-induced acute kidney injury (AKI) demonstrate the therapeutic potential of this compound []. Pretreatment with this compound significantly reduced serum creatinine levels, a key indicator of kidney function []. Furthermore, histological examination of kidney tissue revealed a reduction in tissue damage in the this compound treated group compared to the untreated group [].

A: While research on this compound's impact on the gut microbiome is still developing, some studies suggest a potential role. In a rat model of cisplatin-induced AKI, Lactobacillus salivarius BP121, a probiotic strain, demonstrated protective effects against kidney damage partly by modulating the gut microbiome composition and function []. This probiotic increased the abundance of beneficial Lactobacillus species, leading to increased short-chain fatty acid production, which has been linked to improved gut health []. Although not directly investigated in this particular study, the involvement of TLR4 in gut homeostasis and the demonstrated effects of this compound on intestinal inflammation [, ] warrant further exploration into the potential interplay between this compound, the gut microbiome, and overall health outcomes.

A: this compound has shown promise in mitigating the toxic effects of microcystin-leucine arginine (MC-LR) in bovine Sertoli cells, which are crucial for sperm production []. Specifically, this compound inhibited MC-LR-induced damage to the mitochondria, the powerhouse of the cell, and prevented the degradation of proteins essential for the blood-testis barrier []. These findings highlight the potential of this compound in protecting male reproductive health from environmental toxins like MC-LR.

A: Research indicates a potential link between this compound and the Notch signaling pathway, though not directly related to its inhibitory action on TLR4. A study revealed that Desulfovibrio vulgaris (DSV), a type of sulfate-reducing bacteria, activates the Notch signaling pathway in macrophages []. This activation was independent of TLR4, as evidenced by the lack of effect of this compound on DSV-induced Notch activation []. While this compound itself didn't directly impact the Notch pathway in this context, this finding highlights the complex interplay between bacterial infection, TLR4, and Notch signaling, warranting further investigation.

A: Elevated TLR2 levels have been linked to an increased risk of thrombosis in MPN patients []. While this compound specifically targets TLR4, it's important to note that TLR2 and TLR4 are both part of the toll-like receptor family and share some downstream signaling pathways involved in inflammation and immune response. This raises the question of whether modulating TLR4 activity via this compound could indirectly influence TLR2-mediated effects or if targeting both TLR2 and TLR4 could be a more effective strategy for managing thrombosis risk in MPN patients. Further research is needed to fully understand the potential interplay between these receptors and the therapeutic implications of targeting them individually or in combination.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B560239.png)

![4-[3-(1H-imidazol-5-yl)propyl]piperidine;dihydrobromide](/img/structure/B560240.png)

![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B560243.png)

![dimethyl (1R,5R,6R,7S)-8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate](/img/structure/B560249.png)

![(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;hydrochloride](/img/structure/B560253.png)

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid](/img/structure/B560254.png)

![dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;(2S)-2-hydroxypropanoic acid](/img/structure/B560257.png)

![3-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea;hydrochloride](/img/structure/B560258.png)